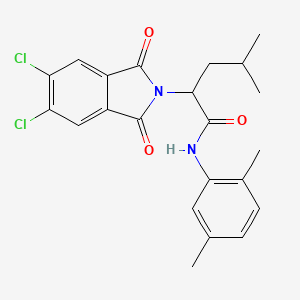![molecular formula C18H25N3O2 B3947020 1-(Bicyclo[2.2.1]hept-2-yl)-4-(2-nitrobenzyl)piperazine](/img/structure/B3947020.png)
1-(Bicyclo[2.2.1]hept-2-yl)-4-(2-nitrobenzyl)piperazine
Overview
Description
1-(Bicyclo[221]hept-2-yl)-4-(2-nitrobenzyl)piperazine is a complex organic compound featuring a bicyclic structure and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bicyclo[2.2.1]hept-2-yl)-4-(2-nitrobenzyl)piperazine typically involves multiple steps, starting with the preparation of the bicyclic component and the piperazine ring. One common approach is to use a [2+2] cycloaddition reaction to form the bicyclic structure, followed by functionalization to introduce the nitrobenzyl group. The reaction conditions often involve the use of photochemistry to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
1-(Bicyclo[2.2.1]hept-2-yl)-4-(2-nitrobenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(Bicyclo[2.2.1]hept-2-yl)-4-(2-nitrobenzyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Limited industrial applications, primarily in research and development settings.
Mechanism of Action
The mechanism of action for 1-(Bicyclo[2.2.1]hept-2-yl)-4-(2-nitrobenzyl)piperazine is not well-documented. its structural features suggest it may interact with biological targets through receptor binding or enzyme inhibition. The bicyclic structure and piperazine ring could facilitate interactions with specific molecular targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(Bicyclo[2.2.1]hept-5-en-2-yl)-N-(2-fluorobenzyl)methanamine
- (Bicyclo[2.2.1]hept-5-en-2-yl)triethoxysilane
Uniqueness
1-(Bicyclo[2.2.1]hept-2-yl)-4-(2-nitrobenzyl)piperazine is unique due to the presence of both a bicyclic structure and a piperazine ring, which are not commonly found together in similar compounds. This unique combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for research purposes.
Properties
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)-4-[(2-nitrophenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c22-21(23)17-4-2-1-3-16(17)13-19-7-9-20(10-8-19)18-12-14-5-6-15(18)11-14/h1-4,14-15,18H,5-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYZTWXQPXNEDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2N3CCN(CC3)CC4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 1-{3-[(2,5-dimethylphenyl)amino]-3-oxopropyl}-3-piperidinecarboxylate hydrochloride](/img/structure/B3946947.png)

![2-(1-{[1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)pyridine](/img/structure/B3946961.png)
![17-[1-(4-MORPHOLINYL)-1-OXO-3-PHENYL-2-PROPANYL]-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE](/img/structure/B3946965.png)


![N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B3946988.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(4-methylbenzyl)piperazine oxalate](/img/structure/B3946993.png)
![methyl 3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate](/img/structure/B3947001.png)

![1-(1-benzyl-4-piperidinyl)-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate](/img/structure/B3947024.png)


![1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-propylsulfonylpiperazine;oxalic acid](/img/structure/B3947036.png)
